Home > Products > Screening Compounds P94456 > 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate
4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate - 135401-77-3

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate

Catalog Number: EVT-2978676
CAS Number: 135401-77-3
Molecular Formula: C9H8F3NO5
Molecular Weight: 267.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2,6-Dichlorophenyl)-5-methyl-N-[2-(4-methylbenzenesulfonyl)ethyl]-1,2-oxazole-4-carboxamide (WU-1)

    Compound Description: WU-1 is a small-molecule glucose transport inhibitor identified through high throughput screening for its ability to inhibit the Plasmodium falciparum hexose transporter (PfHT). [] It demonstrated potent inhibition of glucose uptake in PfHT over-expressing cell lines (IC50 = 5.8 ± 0.6 μM) and freed parasites (IC50 = 6.1 ± 0.8 μM). [] Additionally, WU-1 effectively inhibited parasite growth with an EC50 of 5.5 ± 0.6 μM. [] Importantly, WU-1 exhibited minimal effect on the human orthologue glucose transporters, indicating potential selectivity for PfHT. [] This compound represents a promising starting point for the development of novel antimalarial drugs. []

    Relevance: WU-1 shares the core structure of a 1,2-oxazole ring with the target compound, 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate. [] Both compounds feature substitutions at the 3, 4, and 5 positions of the 1,2-oxazole ring, suggesting potential similarities in their chemical properties and biological activities. []

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

    Compound Description: AZD9819 is a human neutrophil elastase inhibitor. [, ] It is susceptible to lipid peroxide-mediated epoxidation followed by rearrangement, leading to the formation of a five-membered oxazole derivative. [, ] This oxidative degradation pathway highlights the importance of understanding analyte stability in biological matrices during drug development. [, ]

    Relevance: Although AZD9819 does not directly contain the 1,2-oxazole ring found in the target compound, 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate, its rearrangement product, 2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide, possesses a five-membered oxazole ring. [, ] The presence of a trifluoromethyl group in both AZD9819 and the target compound further suggests potential similarities in their physicochemical properties. [, ]

2-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

    Compound Description: This compound is the oxidative rearrangement product of AZD9819, a human neutrophil elastase inhibitor. [, ] It forms through a lipid peroxide-mediated epoxidation followed by a structural rearrangement of the original six-membered pyrazinone-carboxamide core of AZD9819. [, ]

    Relevance: While not a direct structural analogue of the target compound, 4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate, this compound shares the presence of a trifluoromethyl substituent and an oxazole ring, albeit not a 1,2-oxazole ring. [, ] This structural similarity might indicate some overlapping properties or reactivity patterns.

Properties

CAS Number

135401-77-3

Product Name

4-Ethyl 3-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate

IUPAC Name

4-O-ethyl 3-O-methyl 5-(trifluoromethyl)-1,2-oxazole-3,4-dicarboxylate

Molecular Formula

C9H8F3NO5

Molecular Weight

267.16

InChI

InChI=1S/C9H8F3NO5/c1-3-17-7(14)4-5(8(15)16-2)13-18-6(4)9(10,11)12/h3H2,1-2H3

InChI Key

ZVELBLLQEGSLLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(ON=C1C(=O)OC)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.